4-(Prop-1-en-1-yl)cyclopent-4-ene-1,2,3-triol
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Overview
Description
4-(Prop-1-en-1-yl)cyclopent-4-ene-1,2,3-triol is an organic compound with a unique structure that includes a cyclopentene ring substituted with a prop-1-en-1-yl group and three hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-en-1-yl)cyclopent-4-ene-1,2,3-triol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an enyne, followed by hydroxylation. The reaction conditions typically involve the use of catalysts such as palladium or rhodium complexes, and the hydroxylation step may be carried out using reagents like osmium tetroxide or hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Prop-1-en-1-yl)cyclopent-4-ene-1,2,3-triol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, alkyl halides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Halogenated compounds, alkylated compounds.
Scientific Research Applications
4-(Prop-1-en-1-yl)cyclopent-4-ene-1,2,3-triol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Prop-1-en-1-yl)cyclopent-4-ene-1,2,3-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Prop-1-en-2-yl)cyclohex-1-en-1-ylmethanol: Similar in structure but with a cyclohexene ring instead of a cyclopentene ring.
2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a cyclopentene ring but with different substituents.
1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: Similar in structure but with a methyl group and a cyclohexene ring.
Uniqueness
4-(Prop-1-en-1-yl)cyclopent-4-ene-1,2,3-triol is unique due to its specific combination of a cyclopentene ring with a prop-1-en-1-yl group and three hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
63861-23-4 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-prop-1-enylcyclopent-4-ene-1,2,3-triol |
InChI |
InChI=1S/C8H12O3/c1-2-3-5-4-6(9)8(11)7(5)10/h2-4,6-11H,1H3 |
InChI Key |
RHTRLDMJEALVCC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC(C(C1O)O)O |
Origin of Product |
United States |
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